
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate, also known as BTPDM, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate is not fully understood. However, studies have suggested that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate may exert its therapeutic effects through the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has also been shown to interact with certain proteins and enzymes involved in these pathways, leading to the modulation of their activity.
Biochemical and Physiological Effects:
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, and reduction of oxidative stress and inflammation. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has also been shown to modulate the activity of certain proteins and enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate in lab experiments is its potential therapeutic applications in various diseases. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate. One of the areas of interest is the identification of the exact mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate, which may lead to the development of more effective therapeutic agents. Another area of interest is the optimization of the synthesis method for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate, which may lead to the development of more efficient and cost-effective processes. Additionally, further research is needed to determine the safety and efficacy of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate in vivo, which may facilitate its translation into clinical applications.
Synthesemethoden
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate can be synthesized through a multi-step process involving the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 2,2-dimethylpropanoic acid. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has shown potential in reducing oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Eigenschaften
CAS-Nummer |
129229-90-9 |
|---|---|
Produktname |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate |
Molekularformel |
C30H40N2O10 |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C30H40N2O10/c1-30(2,3)29(35)42-17-20-16-31(27(33)18-12-21(36-4)25(40-8)22(13-18)37-5)10-11-32(20)28(34)19-14-23(38-6)26(41-9)24(15-19)39-7/h12-15,20H,10-11,16-17H2,1-9H3 |
InChI-Schlüssel |
BXIGZIXGNMVVFJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC(C)(C)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonyme |
N,N'-bis(3,4,5-trimethoxylbenzoyl)-2-piperizinylmethyl 2,2-dimethylpropanoate N,N'BPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



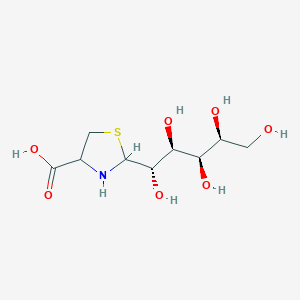

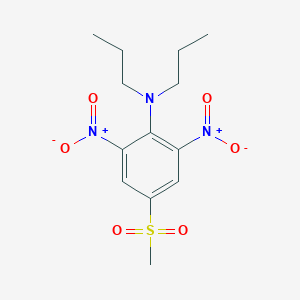

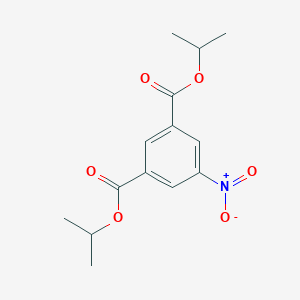

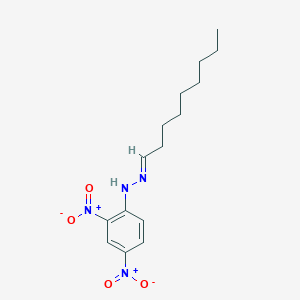
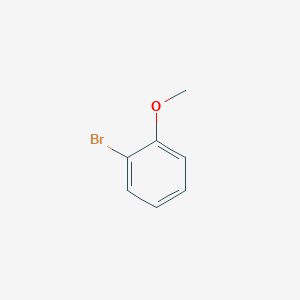

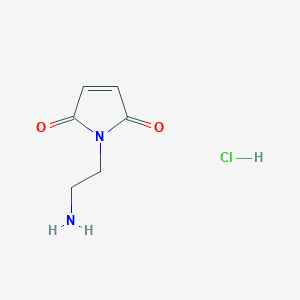
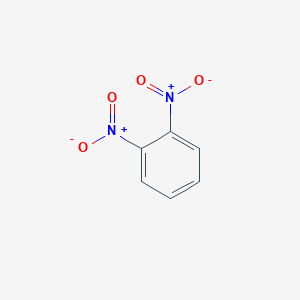
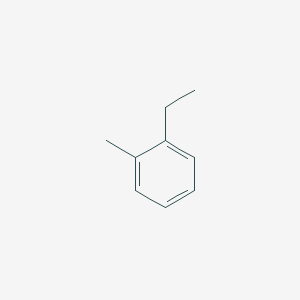
![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)
